5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride

Medicinal Chemistry HDAC Inhibition Salt Selection

5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride (CAS 1208081-10-0), also designated {3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride, is a synthetic 1,2,4-oxadiazole derivative supplied as a hydrochloride salt with a molecular formula of C₁₀H₉ClF₃N₃O and molecular weight of 279.64 g/mol. This compound features a 4-(trifluoromethyl)phenyl substituent at the 3-position and an aminomethyl group at the 5-position of the oxadiazole ring, distinguishing it from the more common 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) core found in class IIa HDAC inhibitors.

Molecular Formula C10H9ClF3N3O
Molecular Weight 279.64 g/mol
CAS No. 1208081-10-0
Cat. No. B1525734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride
CAS1208081-10-0
Molecular FormulaC10H9ClF3N3O
Molecular Weight279.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F.Cl
InChIInChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9;/h1-4H,5,14H2;1H
InChIKeyBAFKYHSZPYRFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole Hydrochloride (CAS 1208081-10-0): Chemical Identity and Research-Grade Specifications for Procurement


5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride (CAS 1208081-10-0), also designated {3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride, is a synthetic 1,2,4-oxadiazole derivative supplied as a hydrochloride salt with a molecular formula of C₁₀H₉ClF₃N₃O and molecular weight of 279.64 g/mol . This compound features a 4-(trifluoromethyl)phenyl substituent at the 3-position and an aminomethyl group at the 5-position of the oxadiazole ring, distinguishing it from the more common 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) core found in class IIa HDAC inhibitors [1]. It is commercially available as a research chemical with typical purity specifications of 95% .

Why 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole Hydrochloride Cannot Be Replaced by Isomeric or Alternative Oxadiazole Building Blocks


Generic substitution of this compound with other oxadiazole building blocks is inadvisable for several quantifiable reasons. First, the 1,2,4-oxadiazole ring is regioisomeric to the 1,3,4-oxadiazole scaffold; these isomers exhibit distinct electronic distributions, dipole moments, and hydrogen-bonding patterns that directly affect target binding, as demonstrated by the selective HDAC4 inhibitory activity observed for 1,2,4-oxadiazole derivatives in Novartis patent US 9,056,843 B2, where 46 exemplified compounds all contained the 1,2,4-oxadiazole core with IC₅₀ values spanning low nanomolar to micromolar ranges depending on substitution [1]. Second, the para-trifluoromethylphenyl group is critical for potency; the electron-withdrawing CF₃ substituent enhances metabolic stability and contributes to target engagement, with BindingDB data showing that related 1,2,4-oxadiazole compounds achieve HDAC4 IC₅₀ values as low as 470 nM and HDAC6 IC₅₀ values as low as 26 nM, while HDAC1 IC₅₀ values remain at 10,000 nM, demonstrating class IIa selectivity conferred by the trifluoromethyl-oxadiazole pharmacophore [2]. Third, the hydrochloride salt form provides superior aqueous solubility and handling characteristics compared to the free base (CAS 944905-96-8), facilitating reproducible solution-phase chemistry [3].

Quantitative Differentiation Evidence for 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole Hydrochloride: Comparator Data Guide


Hydrochloride Salt vs. Free Base: Solubility and Formulation-Readiness Advantage for HDAC Inhibitor Synthesis

The hydrochloride salt (CAS 1208081-10-0, MW 279.64) offers a quantifiable molecular weight and ionization advantage over the neutral free base (CAS 944905-96-8, MW 243.19) . The protonated aminomethyl group in the salt form increases aqueous solubility, which is essential for reproducible solution-phase amide coupling reactions used to generate the final HDAC inhibitor benzamide derivatives described in US 9,056,843 B2 [1]. The free base, lacking the hydrochloride counterion, has reduced water solubility and may require additional solubilization steps that introduce variability in reaction yields.

Medicinal Chemistry HDAC Inhibition Salt Selection Pre-formulation

1,2,4-Oxadiazole Regioisomeric Specificity: Critical for HDAC4 Inhibitory Activity vs. 1,3,4-Oxadiazole Analogs

The 1,2,4-oxadiazole ring is essential for the zinc-binding pharmacophore in class IIa-selective HDAC inhibitors. In the Novartis patent family (US 9,056,843 B2 / WO 2013/080120 A1), all 46 exemplified compounds possessing HDAC4 inhibitory activity contain a 1,2,4-oxadiazole ring, not the 1,3,4-regioisomer [1]. The nitrogen atom at the 4-position of the 1,2,4-oxadiazole ring participates in coordination with the active-site Zn²⁺ ion, a geometry that cannot be replicated by 1,3,4-oxadiazole analogs. BindingDB data for a representative 1,2,4-oxadiazole compound (US9056843, 80) demonstrates HDAC4 IC₅₀ = 470 nM vs. HDAC1 IC₅₀ = 10,000 nM, confirming class IIa selectivity that is regioisomer-dependent [2].

Medicinal Chemistry Regioisomerism HDAC4 Selectivity Scaffold Optimization

Trifluoromethyl-Oxadiazole (TFMO) Zinc-Binding Group vs. Hydroxamic Acid: Avoiding Pan-HDAC Promiscuity in Class IIa Drug Discovery

The 5-trifluoromethyl-1,2,4-oxadiazole (TFMO) moiety serves as a class IIa-selective zinc-binding group (ZBG), offering a distinct advantage over the hydroxamic acid ZBG found in pan-HDAC inhibitors such as SAHA (vorinostat). TFMO-based HDAC inhibitors achieve selectivity for class IIa isoforms (HDAC4, 5, 7, 9) while minimizing class I (HDAC1, 2, 3, 8) and class IIb (HDAC6, 10) inhibition [1]. BindingDB data show that a representative TFMO-containing compound (US9056843, 80) exhibits HDAC4 IC₅₀ = 470 nM with HDAC1 IC₅₀ = 10,000 nM (selectivity ratio ~21:1), whereas SAHA inhibits HDAC1 and HDAC4 with roughly comparable nanomolar potency [2]. Furthermore, recent in vitro characterization of human HDAC5 catalytic domain confirms that TFMO-based inhibitors (FFK24, NT160) avoid the off-target liabilities associated with promiscuous hydroxamic acid-based HDAC inhibitors [3].

Epigenetics HDAC Inhibition Zinc-Binding Group Isoform Selectivity

Aminomethyl Handle as a Versatile Derivatization Point: Enabling Amide Bond Formation for HDAC4-Targeted Library Synthesis

The 5-aminomethyl substituent provides a primary amine handle that is directly amenable to amide bond formation with carboxylic acid-containing cap groups, the key synthetic step for generating the benzamide-type HDAC4 inhibitors exemplified in US 9,056,843 B2 [1]. The patent describes 46 compounds, all constructed via amide coupling at a position analogous to the aminomethyl group. This contrasts with building blocks bearing a methyl group or hydrogen at the 5-position, which lack the reactive handle for straightforward derivatization. The hydrochloride form further ensures the amine is protected from oxidation during storage and is immediately reactive upon neutralization in coupling reactions .

Synthetic Chemistry Building Block Amide Coupling Library Synthesis

Optimal Procurement and Application Scenarios for 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole Hydrochloride in Drug Discovery


Synthesis of Class IIa-Selective HDAC4 Inhibitors for Huntington's Disease Research

This compound serves as the optimal building block for constructing the 3-aryl-1,2,4-oxadiazole core of class IIa-selective HDAC4 inhibitors, as described in Novartis patent US 9,056,843 B2 [1]. The 5-aminomethyl group enables direct amide coupling with substituted benzoic acids to generate benzamide-type inhibitors. Published data show that related TFMO-based compounds achieve HDAC4 IC₅₀ values in the sub-micromolar range (e.g., 470 nM) with >20-fold selectivity over HDAC1 (IC₅₀ = 10,000 nM), a selectivity profile critical for Huntington's disease models where pan-HDAC inhibition causes unacceptable toxicity [2]. The hydrochloride salt ensures reproducible coupling chemistry and minimizes side reactions.

Structure-Activity Relationship (SAR) Studies on the 3-Aryl Substituent of TFMO-Based HDAC Inhibitors

The para-trifluoromethylphenyl group at the 3-position provides a defined electronic and steric baseline for systematic SAR exploration. Researchers can vary the aryl substituent while keeping the 5-aminomethyl handle constant, enabling direct comparison of HDAC4 inhibitory potency as a function of aryl substitution. The patent series demonstrates that the CF₃ group is optimal for balancing potency and metabolic stability, with IC₅₀ values for HDAC4 inhibition ranging from low nanomolar to micromolar depending on the aryl substitution pattern [1].

Comparative ZBG Evaluation: TFMO vs. Hydroxamic Acid in HDAC Isoform Selectivity Profiling

This building block can be elaborated into final TFMO-containing HDAC inhibitors for head-to-head selectivity profiling against hydroxamic acid-based inhibitors such as SAHA. Recent findings published in Scientific Reports (2026) confirm that TFMO-based inhibitors like FFK24 and NT160 avoid the promiscuous zinc-chelation of hydroxamic acids, providing cleaner pharmacological tools for dissecting class IIa HDAC biology [3]. The quantitative selectivity advantage (HDAC4 IC₅₀ = 470 nM vs. HDAC1 IC₅₀ = 10,000 nM, a ~21-fold window) makes this scaffold indispensable for experiments requiring isoform-specific target validation [2].

Muscle Atrophy and Metabolic Syndrome Drug Discovery Programs Targeting HDAC4/5

Given the genetic evidence that combined HDAC4/5 knockout reduces denervation-induced muscle weight loss and that class IIa HDAC inhibition improves glucose homeostasis, this building block supports the synthesis of tool compounds for muscle atrophy and diabetes research [1]. The 5-aminomethyl handle allows rapid diversification of the cap group to optimize pharmacokinetic properties for in vivo studies, while the hydrochloride salt form facilitates formulation for preclinical dosing.

Quote Request

Request a Quote for 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.